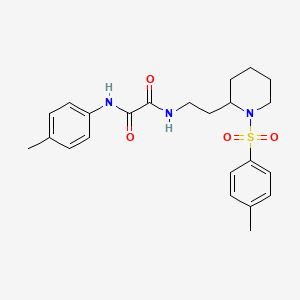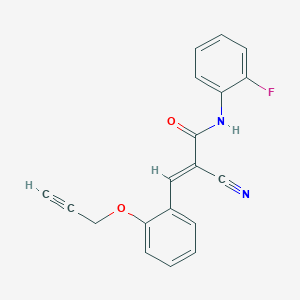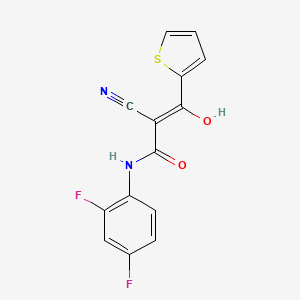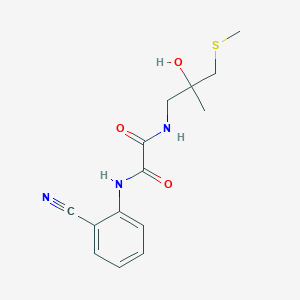![molecular formula C16H9Cl2N3O B2727712 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile CAS No. 476211-12-8](/img/no-structure.png)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BIPN or BIPN-14228 and belongs to the class of imidazolium-based ionic liquids.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Facile Synthesis : A study described the synthesis of various derivatives, including 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile, which incorporated a thieno-[2,3-b]thiophene moiety. This research highlighted a versatile and convenient method for synthesizing these compounds (Mabkhot, Elshafy Kheder, & Al-Majid, 2010).
Chemical Reactions and Complex Formation
- Tautomerization and Complex Formation : Another study discussed the formation of N-heterocyclic carbenes by tautomerization of mesomeric betaines derived from 2-(Imidazolium-1-yl)phenolates. The research explored the creation of cyclic boron adducts and palladium complexes from these compounds, revealing new insights into their chemical behavior and potential applications in complex formation (Liu, Nieger, Hübner, & Schmidt, 2016).
Anticancer Activity
- Anticancer Applications : A notable study synthesized new benzimidazole derivatives bearing an oxadiazole nucleus, demonstrating significant to good in vitro anticancer activity. This research indicated the potential of these compounds in cancer treatment, with one compound emerging as a lead due to its significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).
Corrosion Inhibition
- Corrosion Inhibition : A comprehensive assessment was conducted on the corrosion inhibition mechanisms of novel benzimidazole compounds for mild steel in HCl. The study highlighted the anticorrosion capacity of these compounds, emphasizing their potential use in protecting metals from corrosion (Chaouiki, Chafiq, Rbaa, Salghi, Lakhrissi, Ali, Bashir, & Chung, 2020).
Crystal Structures and Luminescent Properties
- X-ray Crystal Structures and Luminescence : Research on the X-ray crystal structures of solvated bisimidazole derivatives, including an analogous lophine-type compound, provided insights into their structural properties and potential for forming new inclusion hosts (Felsmann, Hübscher, Seichter, & Weber, 2012).
- Luminescent Complexes : Another study synthesized rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, showcasing blue-green luminescence. These findings opened up possibilities for their use in photoluminescent applications (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile' involves the condensation of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetophenone with 3,5-dichlorobenzoyl chloride followed by reaction with sodium cyanide to form the nitrile group.", "Starting Materials": [ "2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetophenone", "3,5-dichlorobenzoyl chloride", "sodium cyanide" ], "Reaction": [ "Step 1: 2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetophenone is reacted with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding ketone intermediate.", "Step 2: The ketone intermediate is then reacted with sodium cyanide in the presence of a polar aprotic solvent such as DMF to form the nitrile group.", "Step 3: The resulting compound is purified by column chromatography to obtain the final product, '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile'." ] } | |
Numéro CAS |
476211-12-8 |
Formule moléculaire |
C16H9Cl2N3O |
Poids moléculaire |
330.17 |
Nom IUPAC |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H9Cl2N3O/c17-10-5-9(6-11(18)7-10)15(22)12(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b15-12- |
Clé InChI |
RSHBZWQDKFHXCZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC(=CC(=C3)Cl)Cl)O)C#N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2727642.png)

![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2727644.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2727647.png)

![(3-Fluoro-4-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2727651.png)
